![molecular formula C17H14ClN3O2 B2456134 N-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N'-phenylurea CAS No. 1029764-08-6](/img/structure/B2456134.png)

N-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N'-phenylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

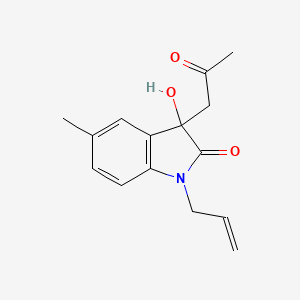

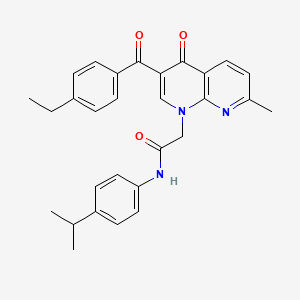

“N-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N’-phenylurea” is a compound that contains an indole moiety . Indole is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has been found in many important synthetic drug molecules .

Synthesis Analysis

Indole derivatives possess various biological activities, which has created interest among researchers to synthesize a variety of indole derivatives . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Aplicaciones Científicas De Investigación

Environmental Impact and Biodegradation

Phenylurea herbicides, closely related in structure to N-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N'-phenylurea, have been extensively studied for their environmental impact and biodegradation processes. A novel bacterial consortium, containing synergistically catabolic species and functionally complementary hydrolases, has been identified as a potent biodegrader of phenylurea herbicides, highlighting the role of microbial communities in mitigating environmental contamination. This consortium demonstrates the potential for bioremediation technologies targeting similar compounds (Zhang et al., 2018).

Antimicrobial and Anticancer Potential

Compounds structurally similar to N-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N'-phenylurea have been synthesized and evaluated for their antimycobacterial and anticancer activities. A new series of compounds demonstrated moderate to good inhibitory activity against Mycobacterium tuberculosis H37Rv and showed broad-spectrum antiproliferative activity against leukemia cell lines, suggesting potential therapeutic applications (Cihan-Üstündağ & Çapan, 2012).

Chemical Genetics and Drug Discovery

The approach of chemical genetics, utilizing phenotypic cell-based assays, has been employed to discover new drugs and identify signaling pathways and molecular targets. This methodology has led to the identification of small molecules with apoptosis-inducing activities, demonstrating the utility of N-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N'-phenylurea related compounds in anticancer drug research (Cai et al., 2006).

Advanced Material Development

The development of advanced materials, such as fluorescent probes and dyes, often involves compounds with similar structures to N-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N'-phenylurea. For instance, rhodamine-based chemodosimeters have been designed for selective detection of Hg2+ in aqueous solutions, showcasing the versatility of indole-derived compounds in sensor and detection technologies (Wu et al., 2007).

Direcciones Futuras

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The development of novel methods of synthesis has attracted the attention of the chemical community . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process . This process is amenable to rapid generation of trisubstituted indole libraries .

Mecanismo De Acción

Target of Action

Compounds with indole derivatives, such as “N-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N’-phenylurea”, have been found to bind with high affinity to multiple receptors . These targets could include various enzymes, receptors, and other proteins within the cell.

Mode of Action

The interaction of these compounds with their targets often involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. This can lead to changes in the conformation and activity of the target protein .

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect a wide range of biochemical pathways.

Propiedades

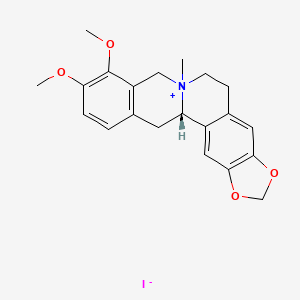

IUPAC Name |

N-(2-chlorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2/c1-11-19-14-8-4-2-6-12(14)17(20-11)23-10-16(22)21-15-9-5-3-7-13(15)18/h2-9H,10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISOOCCOGDUGMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B2456051.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2456052.png)

![(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B2456058.png)

![2-(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2456063.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,5-dimethylbenzamide hydrochloride](/img/structure/B2456064.png)

![2-(4-Benzhydrylpiperazino)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2456066.png)

![(Z)-4-(((3-(ethoxycarbonyl)-2-methyl-5-oxonaphtho[1,2-b]furan-4(5H)-ylidene)methyl)amino)butanoic acid](/img/structure/B2456070.png)